molecular formula C19H19N5O3S B269622 N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

货号 B269622
分子量: 397.5 g/mol
InChI 键: HYYMWRLPVKXISM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. The inhibition of BTK has been shown to have therapeutic potential in a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

作用机制

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide works by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and is dysregulated in many B-cell malignancies. By inhibiting BTK, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide blocks the downstream signaling pathways that lead to B-cell activation and survival, ultimately leading to apoptosis of the malignant B-cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide have been extensively studied in preclinical models. In CLL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to downregulate the expression of anti-apoptotic proteins, increase the expression of pro-apoptotic proteins, and inhibit the activation of NF-kB, a key transcription factor involved in the survival of CLL cells. In MCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to induce G1 cell cycle arrest and inhibit the phosphorylation of downstream signaling proteins. In DLBCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to inhibit the activation of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in DLBCL.

实验室实验的优点和局限性

The advantages of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide as a tool for research include its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis and inhibit proliferation of B-cell malignancies. However, there are also limitations to its use in lab experiments, including its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects at high concentrations.

未来方向

There are several potential future directions for research on N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide. One area of interest is the development of combination therapies that incorporate N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide with other targeted agents or chemotherapy. Another area of interest is the exploration of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Additionally, there is potential for the development of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide as a therapeutic agent for other diseases beyond B-cell malignancies, such as autoimmune disorders and inflammatory diseases.

合成方法

The synthesis of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves a multi-step process, starting with the reaction of 4-methyl-4H-1,2,4-triazole-3-amine with 4-bromoaniline to form 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline. This intermediate is then reacted with 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride to form the final product, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide. The synthesis has been optimized to achieve high yields and purity, making N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide a viable candidate for further development as a therapeutic agent.

科学研究应用

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In CLL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to induce apoptosis and inhibit proliferation of CLL cells, both as a single agent and in combination with other drugs. In MCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has demonstrated potent anti-tumor activity in xenograft models, and has shown synergy with other targeted agents. In DLBCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to inhibit the growth of DLBCL cells and sensitize them to chemotherapy.

属性

产品名称

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

分子式

C19H19N5O3S

分子量

397.5 g/mol

IUPAC 名称

N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C19H19N5O3S/c1-23-13-20-21-19(23)14-4-6-15(7-5-14)22-28(26,27)17-10-8-16(9-11-17)24-12-2-3-18(24)25/h4-11,13,22H,2-3,12H2,1H3

InChI 键

HYYMWRLPVKXISM-UHFFFAOYSA-N

SMILES

CN1C=NN=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

规范 SMILES

CN1C=NN=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。